3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Description
Properties
IUPAC Name |
3-propan-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6(2)9-7-3-4-10-5-8(7)11-12-9/h6,10H,3-5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZFRXMNXMNTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC2=C1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166815 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine, 4,5,6,7-tetrahydro-3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338247-53-2 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine, 4,5,6,7-tetrahydro-3-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338247-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine, 4,5,6,7-tetrahydro-3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-isopropyl-1H-pyrazole with a suitable pyridine derivative under acidic or basic conditions to facilitate ring closure . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ring system or reduce any unsaturated bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-c]pyridine derivatives exhibit diverse biological activities depending on substituents and ring modifications. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-c]pyridine Derivatives
Key Differences and Implications
In contrast, Apixaban’s 3-carboxamide and 6-aryl substituents enable hydrogen bonding and π-π interactions critical for Factor Xa inhibition . The 7-oxo group in PDE4 inhibitors (e.g., compound from ) increases electrophilicity, facilitating interactions with the enzyme’s active site.
However, saturation may limit π-stacking interactions relevant to receptor binding .
Synthetic Accessibility :
- Derivatives with electron-withdrawing groups (e.g., 7-oxo, carboxylate) often require additional steps, such as oxidation or ester hydrolysis, increasing synthesis complexity .
- The unsubstituted core (e.g., ) serves as a versatile intermediate for introducing diverse substituents via nucleophilic substitution or cross-coupling reactions.
Pharmacokinetic Profiles :
- Apixaban ’s carboxamide and piperidinyl groups enhance water solubility and oral bioavailability, critical for its clinical use . In contrast, the target compound’s isopropyl group may favor lipophilicity, necessitating formulation adjustments for optimal absorption.
Biological Activity
3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H15N3
- CAS Number : 1269397-52-5
- Molecular Weight : 165.24 g/mol
Research indicates that compounds within the pyrazolo[3,4-c]pyridine class may exhibit their biological effects through various mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Certain analogs have been shown to inhibit CDK2 and CDK9 with IC50 values indicating significant potency against these targets. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Antitumor Activity : Compounds similar to this compound have demonstrated antitumor efficacy in various cancer models. For instance, in xenograft mouse models of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC), these compounds significantly reduced tumor growth without notable hepatotoxicity .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| CDK Inhibition | IC50 of 0.36 µM for CDK2 | |
| Antitumor Efficacy | Significant reduction in tumor size | |
| Apoptosis Induction | Induces apoptosis in cancer cell lines |
Case Study 1: Anticancer Activity
A study evaluated the effects of a pyrazolo[3,4-c]pyridine derivative on MM and PDAC models. The compound exhibited potent antitumor activity by inhibiting the geranylgeranyl pyrophosphate synthase (hGGPPS), a key enzyme in the mevalonate pathway crucial for cancer cell proliferation. The results indicated a significant reduction in tumor growth and minimal systemic toxicity .
Case Study 2: In Vitro Studies
In vitro experiments demonstrated that the compound could effectively inhibit the proliferation of various cancer cell lines including HeLa and HCT116. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression at G1/S phase .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The bicyclic pyrazolo-pyridine core is typically synthesized via cyclocondensation of hydrazines with cyclic ketones or via multi-step functionalization of preformed heterocycles. For example:
- Cyclization : React 3-isopropyl pyrazole derivatives with cyclic amines under acidic conditions (e.g., HCl catalysis) to form the fused ring system. Optimize temperature (80–120°C) and solvent (e.g., ethanol, DMF) to improve yield .
- Post-functionalization : Introduce the isopropyl group via alkylation of a precursor (e.g., 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine) using isopropyl bromide in the presence of a base like K₂CO₃ .
- Table : Comparison of Synthetic Routes
| Route | Starting Material | Yield (%) | Key Conditions |
|---|---|---|---|
| Cyclocondensation | Hydrazine derivative | 45–60 | HCl/EtOH, reflux |
| Alkylation | Pyrazolo-pyridine | 30–50 | K₂CO₃/DMF, 80°C |
Q. How can X-ray crystallography validate the structure of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement . Key steps:
- Grow high-quality crystals via vapor diffusion (e.g., dichloromethane/hexane).
- Collect intensity data and solve the structure using direct methods (SHELXD). Refine with SHELXL, focusing on bond angles and torsional parameters to confirm the isopropyl group’s orientation .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl CH₃ groups at δ 1.2–1.5 ppm) .
- HPLC-MS : Monitor purity (>95%) using C18 columns (acetonitrile/water gradient) and ESI-MS for molecular ion detection .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic/oxidative stability .
Advanced Research Questions
Q. How can Structure-Activity Relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodological Answer :
- Substituent Variation : Systematically modify the isopropyl group (e.g., replace with cyclopropyl or trifluoromethyl) to assess effects on target binding .
- Biological Assays : Test inhibitory activity (e.g., IC₅₀) against relevant targets (e.g., PDE4, Factor Xa) using enzyme-linked assays or cell-based models .
- Table : Example SAR Data for Analogues
| Substituent | Target (IC₅₀, μM) | Selectivity (vs. off-targets) |
|---|---|---|
| Isopropyl | 0.44 (PDE4) | 10-fold vs. PDE3 |
| Trifluoromethyl | 0.03 (Factor Xa) | 50-fold vs. thrombin |
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Compare results from recombinant enzyme assays (e.g., purified Factor Xa) vs. cell-based models (e.g., platelet aggregation).
- Pharmacokinetic Factors : Assess compound stability in assay media (e.g., plasma protein binding) using LC-MS quantification .
- Case Study : In PDE4 studies, discrepancies between IC₅₀ values (0.03–1.6 µM) were attributed to differences in eosinophil vs. lung enzyme isoforms .
Q. What computational methods aid in predicting the binding mode of this compound to therapeutic targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like Factor Xa. Focus on hydrogen bonds with Ser195 or hydrophobic contacts with the S4 pocket .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
Data Contradiction Analysis
Q. Why might synthetic yields vary significantly between reported methods?
- Analysis : Contradictions arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
